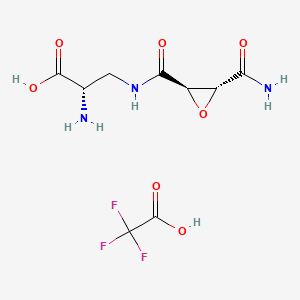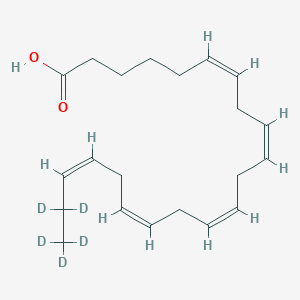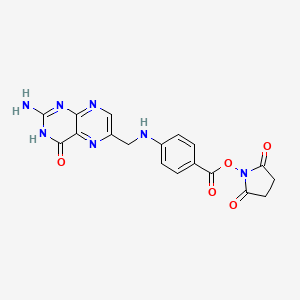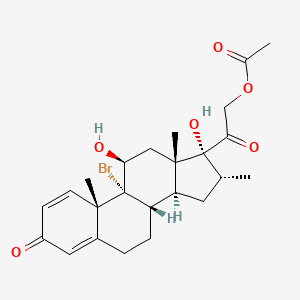
2-Decylsulfanyl-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decylsulfanyl-2-methylpropanoic acid is a compound with the molecular formula C17H32O2S3. It is known for its role as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent, which is used in controlled radical polymerization processes. This compound is particularly useful in the polymerization of styrene, acrylates, and acrylamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylsulfanyl-2-methylpropanoic acid typically involves the reaction of dodecyl mercaptan with carbon disulfide and methyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Decylsulfanyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo substitution reactions where the decylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Decylsulfanyl-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a RAFT agent in controlled radical polymerization to synthesize well-defined polymers.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable polymeric structures.
Medicine: Explored for use in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of 2-Decylsulfanyl-2-methylpropanoic acid as a RAFT agent involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains. The decylsulfanyl group plays a crucial role in stabilizing the intermediate radicals formed during the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Isobutyric acid (2-Methylpropanoic acid): A short-chain fatty acid with different applications in food and cosmetics.
Fenofibrate: A hypolipidemic drug with a similar structural backbone but different functional groups and applications.
Uniqueness
2-Decylsulfanyl-2-methylpropanoic acid is unique due to its specific use as a RAFT agent in controlled radical polymerization. Its ability to form stable intermediates and control polymer growth sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H28O2S |
|---|---|
Molecular Weight |
260.44 g/mol |
IUPAC Name |
2-decylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C14H28O2S/c1-4-5-6-7-8-9-10-11-12-17-14(2,3)13(15)16/h4-12H2,1-3H3,(H,15,16) |
InChI Key |
SBQQTRZHBHCISO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
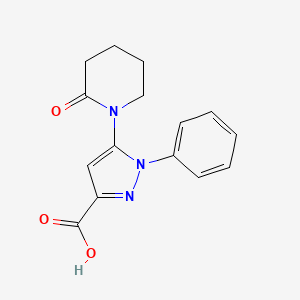


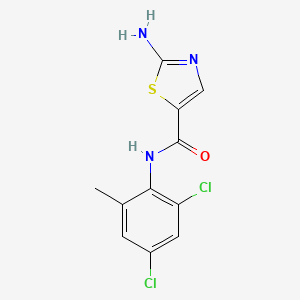
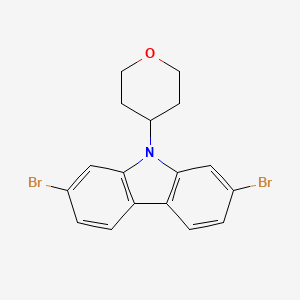
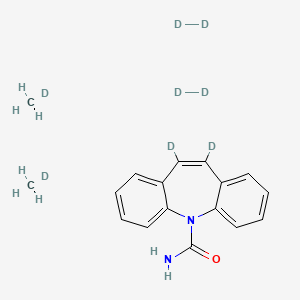
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)
